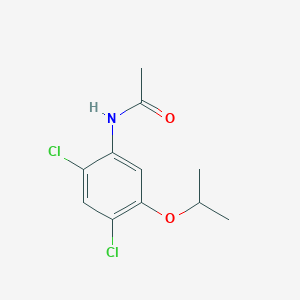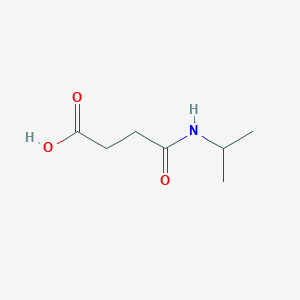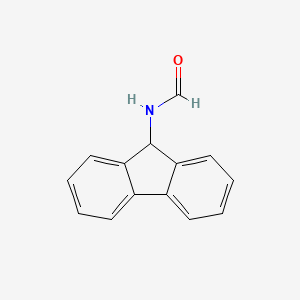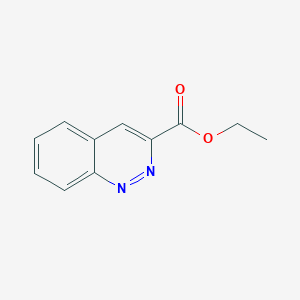
1-(Bromomethyl)-4-chloronaphthalene
Overview
Description
1-(Bromomethyl)-4-chloronaphthalene is a chemical compound that is used as an intermediate for organic synthesis and pharmaceuticals . It is a derivative of naphthalene, which is known for its high refractive index and is used as an embedding agent in microscopy and for determining the refraction of crystals .
Synthesis Analysis
The synthesis of this compound involves specific chemical reactions. For instance, the synthesis of similar compounds involves the addition of bromo-neopentyl alcohol in an organic solvent, followed by a reflux reaction under the effects of Zn powder and a basic catalyst . Another method involves brominating a pyrene solution in carbon tetrachloride (CCl4) using a bromine solution in carbon tetrachloride for 2 hours and stirring until the red solution turns yellow again .Molecular Structure Analysis
The molecular structure of this compound is similar to that of benzyl bromide, which consists of a benzene ring substituted with a bromomethyl group . The exact structure would need to be determined through methods such as electron diffraction .Scientific Research Applications
1. Molecular Motions and Lattice Stability
A study by Bellows and Prasad (1977) explored the molecular motions of 1,4-dihalonaphthalenes, including 1-bromo-4-chloronaphthalene, using Raman spectroscopy. They found that 1-bromo-4-chloronaphthalene, in combination with 1,4-dichloronaphthalene, forms a stable binary organic alloy (solid solution) and displayed significant solubility with 1,4-dibromonaphthalene. This research indicates potential applications in understanding and manipulating lattice stability in organic compounds (Bellows & Prasad, 1977).
2. Kinetics of Inclusion with β-Cyclodextrin
Turro, Bolt, Kuroda, and Tabushi (1982) investigated the phosphorescence of halonaphthalenes, including 1-bromonaphthalene and 1-chloronaphthalene, in aqueous solutions containing β-cyclodextrin. They found that addition of β-cyclodextrin inhibits the quenching of halonaphthalene phosphorescence by nitrite, suggesting potential applications in guest-host complex studies and phosphorescence kinetics (Turro et al., 1982).
3. Atmospheric Oxidation Study
Cui, Ding, Sun, Yi, Xu, Zhang, and Wang (2018) conducted a study on the OH-initiated atmospheric oxidation mechanism of 1-chloronaphthalene (1-CN), which is structurally similar to 1-(bromomethyl)-4-chloronaphthalene. They predicted that oxidation is initiated by OH addition to the α-positions, providing insights into atmospheric chemistry and potential environmental impacts of such compounds (Cui et al., 2018).
4. Solvent Mixtures in Polymer Photovoltaic Devices
Chen, Tseng, and Ko (2008) used 1-chloronaphthalene as part of solvent mixtures for preparing polymer films in photovoltaic devices. They found that the solvent mixtures allowed for slower drying and better self-organization of polymer chains, leading to improved device performance. This suggests potential applications of similar compounds in optimizing polymer photovoltaic devices (Chen, Tseng, & Ko, 2008).
Safety and Hazards
Future Directions
There are several future directions for research on 1-(Bromomethyl)-4-chloronaphthalene. The compound has shown promising results in various fields of research, and further studies are needed to establish its full therapeutic potential. The strategic functionalization of pyrene at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalization strategies .
Properties
IUPAC Name |
1-(bromomethyl)-4-chloronaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrCl/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFAAOZRYCRATC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80314955 | |
| Record name | 1-(Bromomethyl)-4-chloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80314955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79996-98-8 | |
| Record name | NSC290427 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290427 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Bromomethyl)-4-chloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80314955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


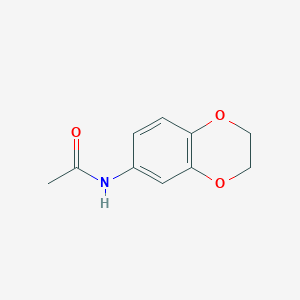
![2-p-Tolylbenzo[d]oxazole-5-carboxylic acid](/img/structure/B3060683.png)
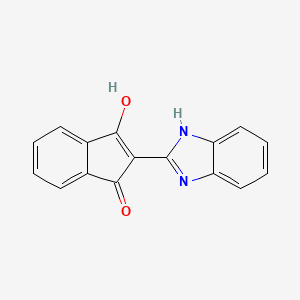
![N-[4-(cyanomethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B3060685.png)
![2-Ethyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B3060686.png)

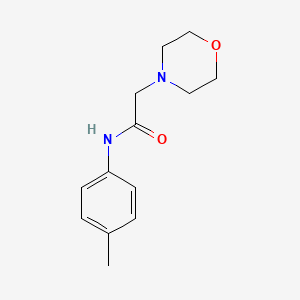
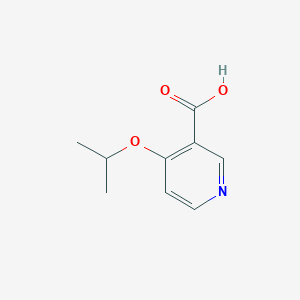
![5-nitroso-1H-indeno[1,2-b]pyridine](/img/structure/B3060695.png)
